molecular formula C14H15ClN2O2 B3087580 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1175910-36-7

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3087580
CAS No.: 1175910-36-7
M. Wt: 278.73 g/mol
InChI Key: PQTKYQRFMFGKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carboxylic acid group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives.

Scientific Research Applications

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
  • 5-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(tert-butyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The tert-butyl group also contributes to its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butyl-1-(4-chlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)12-8-11(13(18)19)16-17(12)10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTKYQRFMFGKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.